Home > Products > Screening Compounds P4730 > 1h-[1,2]Diazepino[1,7-a]benzimidazole
1h-[1,2]Diazepino[1,7-a]benzimidazole - 41028-89-1

1h-[1,2]Diazepino[1,7-a]benzimidazole

Catalog Number: EVT-14784134
CAS Number: 41028-89-1
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-[1,2]Diazepino[1,7-a]benzimidazole is a complex heterocyclic compound that combines features of both diazepine and benzimidazole structures. This compound is part of a larger class of benzodiazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 1H-[1,2]Diazepino[1,7-a]benzimidazole allows it to interact with various biological targets, making it a subject of interest in drug development.

Source

The compound is derived from the fusion of a diazepine ring with a benzimidazole moiety. Benzimidazole itself is a well-studied compound known for its role in pharmaceuticals, especially as a building block for various drugs. The synthesis and characterization of 1H-[1,2]Diazepino[1,7-a]benzimidazole have been explored in several studies, highlighting its potential medicinal properties.

Classification

1H-[1,2]Diazepino[1,7-a]benzimidazole can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Benzodiazepines
  • Biological Activity: Potential pharmaceutical agent with applications in treating various conditions.
Synthesis Analysis

Methods

The synthesis of 1H-[1,2]Diazepino[1,7-a]benzimidazole typically involves several steps:

  1. Starting Materials: The synthesis often begins with 1,2-diaminobenzene and appropriate aldehydes or ketones.
  2. Cyclization Reaction: A cyclization reaction is performed to form the diazepine ring. This can be achieved through methods such as condensation reactions or using catalysts to facilitate the formation of the heterocyclic structure.
  3. Purification: The resulting compound is purified using techniques like recrystallization or chromatography.

Technical Details

The specific conditions for synthesis can vary based on the desired derivatives and their intended applications. For example, variations in temperature, pressure, and reaction time can influence the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1H-[1,2]Diazepino[1,7-a]benzimidazole features:

  • A diazepine ring fused to a benzimidazole core.
  • The presence of nitrogen atoms within the rings contributes to its heterocyclic nature.
Chemical Reactions Analysis

Reactions

1H-[1,2]Diazepino[1,7-a]benzimidazole can undergo various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the diazepine ring can participate in nucleophilic substitution reactions.
  • Oxidation/Reduction: Certain functional groups within the compound may be susceptible to oxidation or reduction processes.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric factors. Understanding these reactions is crucial for developing derivatives with enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for 1H-[1,2]Diazepino[1,7-a]benzimidazole is not fully elucidated but is believed to involve:

  • Modulation of neurotransmitter systems in the brain.
  • Interaction with GABA receptors, similar to other benzodiazepines.

Data

Research indicates that compounds within this class may exhibit anxiolytic (anxiety-reducing), sedative, and anticonvulsant properties through their action on GABAergic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under certain conditions.
Applications

Scientific Uses

1H-[1,2]Diazepino[1,7-a]benzimidazole has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new anxiolytics or sedatives.
  • Research Studies: Investigating its effects on neurotransmitter systems and potential therapeutic uses in treating anxiety disorders and epilepsy.
Introduction to 1H-[1,2]Diazepino[1,7-a]benzimidazole in Medicinal Chemistry

1H-[1,2]Diazepino[1,7-a]benzimidazole represents a structurally complex heterocyclic scaffold formed by the fusion of a benzimidazole moiety with a seven-membered diazepine ring. This hybrid structure (Molecular Formula: C₁₁H₉N₃; PubChem CID: 45078419) exemplifies a privileged architecture in central nervous system (CNS)-targeted drug discovery [1]. Its significance stems from the benzimidazole component's established role as a bioisostere of naturally occurring purine nucleotides, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [3] [6]. The diazepine ring introduces conformational flexibility and additional hydrogen bonding capabilities, potentially enhancing receptor affinity and selectivity. This molecular framework has garnered substantial interest for its potential to deliver novel therapeutics addressing unmet needs in neurological and psychiatric disorders, particularly due to the historical success of benzodiazepine-diazepine hybrids in psychopharmacology [7].

Role of Privileged Scaffolds in CNS-Targeted Drug Design

Privileged scaffolds are molecular frameworks with demonstrated capacity to yield high-affinity ligands for multiple receptor types through systematic structural modification. The benzimidazole nucleus is a quintessential privileged scaffold in CNS drug design due to several intrinsic properties:

  • Structural Versatility: Benzimidazole serves as a purine isostere, facilitating interactions with diverse biological targets involved in neurotransmission, neuromodulation, and signal transduction pathways critical in CNS disorders [3] [6]. Its ability to engage in hydrogen bonding (as both donor and acceptor), π-π stacking, electrostatic, and van der Waals interactions underpins its broad target engagement profile [9].
  • Target Diversity: Benzimidazole-containing compounds demonstrate documented activity across a spectrum of CNS-relevant targets, including GABAA receptors, serotonin receptors (e.g., 5-HT₂A, 5-HT₃), voltage-gated ion channels, and kinases implicated in neuroinflammation and neurodegeneration [7] [10]. This versatility enables the design of multi-target ligands or highly selective agents.
  • Enhanced Pharmacokinetics: The moderately lipophilic character of benzimidazole derivatives often favors blood-brain barrier (BBB) penetration—a critical requirement for CNS therapeutics. Strategic substitution can fine-tune log P values and polar surface area to optimize brain exposure while maintaining solubility [4] [7].
  • Synergistic Hybridization: Fusion with diazepine, another privileged scaffold known for its presence in anxiolytics (e.g., diazepam), creates a hybrid structure (1H-[1,2]Diazepino[1,7-a]benzimidazole) with potentially complementary pharmacophoric elements. This hybridization aims to merge the target promiscuity of benzimidazole with the GABAergic activity associated with diazepine, potentially yielding novel agents with improved efficacy and reduced off-target effects compared to classical benzodiazepines [7].

Table 1: CNS Targets Engaged by Benzimidazole-Containing Scaffolds

Target ClassSpecific TargetsTherapeutic ImplicationBenzimidazole Role
GABAergic SystemGABAA (α₂/₃ subunits),Anxiolytic, Anticonvulsant, SedativeAllosteric modulation; Binding at BZD site
GABA-B receptors
Serotonin System5-HT₂A, 5-HT₃, 5-HT₁AAnxiolytic, Antidepressant, Anti-emeticAntagonism/Agonism; Modulation of downstream signaling
Ion ChannelsVoltage-gated Na⁺/Ca²⁺ channelsAnalgesic, Anticonvulsant, NeuroprotectionBlockade or modulation of channel gating
KinasesPIM-1, CK2, MAPK10Neuroprotection, Anti-neuroinflammatoryATP-competitive or allosteric inhibition
Epigenetic ModulatorsHDACs, KDM4/5Neuroprotection (Neurodegenerative diseases)Inhibition of deacetylase/demethylase activity

Historical Development of Diazepino-Benzimidazole Hybrids

The rational design of diazepino-benzimidazole hybrids emerged from convergent insights in medicinal chemistry and pharmacology:

  • Early Foundations: Initial interest in benzimidazole pharmacology focused on non-CNS applications (anthelmintics like albendazole, antiulcer agents like omeprazole). The discovery of CNS-active benzimidazoles, such as the anxiolytic compound RU-476 (a 5-HT₂A antagonist) and the analgesic RU-1205 (a κ-opioid agonist), demonstrated the scaffold's CNS potential and spurred hybridization strategies [7].
  • Benzodiazepine Limitations: The clinical drawbacks of classical 1,4-benzodiazepines (e.g., diazepam)—including sedation, ataxia, tolerance, and dependence—drove the search for structurally distinct alternatives targeting specific GABA_A receptor subtypes or non-GABAergic pathways [7] [10].
  • Hybridization Strategy: Fusion of the benzimidazole ring with a diazepine ring aimed to create novel tricyclic systems retaining favorable GABAergic interactions while incorporating the diverse target engagement capabilities of benzimidazole. Early syntheses focused on the diazepino[1,2-a]benzimidazole isomer (e.g., DAB-19, DAB-31). DAB-31, for instance, demonstrated combined anxiolytic (in Elevated Plus Maze test) and analgesic (in Tail Flick and Hot Plate tests) activities in preclinical models, often with reduced myorelaxation compared to diazepam [7].
  • Advancement to [1,7-a] Isomers: Synthetic efforts evolved to access the isomeric 1H-[1,2]diazepino[1,7-a]benzimidazole framework. This required developing specialized cyclization strategies, such as the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole precursors with electrophiles (e.g., 4-chlorobenzyl bromide, 4-tert-butylphenacyl bromide) in neutral media, or acid-catalyzed cyclizations (e.g., using conc. HBr) [7]. Structural confirmation relied heavily on ¹H NMR spectroscopy.

Table 2: Evolution of Key Diazepino-Benzimidazole Hybrids

Compound/CodeCore StructureKey Pharmacological FindingsSignificance
RU-476Benzimidazole derivative5-HT₂A antagonist; Anxiolytic (Vogel conflict, EPM ≈ Diazepam)Proved benzimidazole's standalone anxiolytic potential
RU-1205Benzimidazole derivativeκ-opioid agonist; AnalgesicDemonstrated benzimidazole-based opioid modulation
DAB-19Diazepino[1,2-a]benzimidazoleAnxiolytic (EPM), Anticonvulsant (Pentylenetetrazole model)Validated diazepino-benzimidazole hybridization
DAB-31Diazepino[1,2-a]benzimidazoleCombined Anxiolytic (EPM) and Analgesic (TF, HP) activityDemonstrated multi-functional CNS activity
2d / 3b (Ismailov et al.)Tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives2d: Analgesic (HP); 3b: Anxiolytic (EPM - ↑ open arm time/entries)Highlighted impact of C-11 substitution on activity
Targeted [1,7-a] Isomers1H-[1,2]Diazepino[1,7-a]benzimidazoleUnder investigation; Predicted enhanced selectivity via altered N orientationFocus on exploiting isomer-specific receptor interactions

Positional Isomerism and Its Implications for Bioactivity

Positional isomerism—specifically, the arrangement of nitrogen atoms and ring fusion points—profoundly influences the physicochemical properties, three-dimensional shape, and biological activity profiles of diazepino-benzimidazole hybrids:

  • Critical Isomeric Forms: The two primary isomeric classes are:
  • Diazepino[1,2-a]benzimidazoles: Fusion occurs between N₁-C₂ of the benzimidazole and the diazepine ring. This isomer has been more extensively studied historically (e.g., DAB-19, DAB-31) [7].
  • 1H-[1,2]Diazepino[1,7-a]benzimidazoles: Fusion occurs between C₇a-N₁ of the benzimidazole and the diazepine ring. This isomer places the bridgehead nitrogen atom (N₁) at a distinct topological position relative to the diazepine nitrogens compared to the [1,2-a] isomer [1].
  • Structural and Electronic Consequences:
  • Nitrogen Atom Orientation: In the [1,7-a] isomer (e.g., 1H-[1,2]Diazepino[1,7-a]benzimidazole), the lone pair on N₁ (benzimidazole) is oriented differently relative to the diazepine nitrogens compared to the [1,2-a] isomer. This alters hydrogen bonding potential, dipole moment, and the spatial presentation of pharmacophoric elements critical for receptor docking [7] [9].
  • Ring Conformation and Flexibility: The seven-membered diazepine ring exhibits distinct conformational preferences (e.g., boat vs. chair-like) depending on the fusion point. This influences the overall molecular topology, potentially favoring or disfavoring interactions with specific binding pockets (e.g., the benzodiazepine site on GABA_A receptors versus 5-HT₂A receptors) [7].
  • Electron Distribution: The fusion mode alters the electron density within the benzimidazole π-system and the adjacent diazepine ring atoms. This can impact binding affinity via differences in π-π stacking, cation-π interactions, or polarization effects within the receptor environment [3] [9].

  • Impact on Biological Activity: Research on diazepino[1,2-a]benzimidazoles demonstrates that subtle structural changes significantly alter bioactivity:

  • Substituent Effects: In compounds like 2a-d and 3a-e, the nature and position of substituents on the diazepine ring or the benzimidazole nitrogen dramatically influenced efficacy. For instance, phenacyl derivatives (e.g., 2d) showed pronounced analgesic activity, while specific heteroaryl substitutions enhanced anxiolytic potential (e.g., 3b) [7].
  • Isomer-Specific Target Engagement: Computational docking studies suggest that the [1,7-a] isomer may exhibit altered binding modes compared to the [1,2-a] isomer at key targets. For example, the altered orientation of N₁ in the [1,7-a] isomer could disrupt key hydrogen bonds crucial for binding the classical benzodiazepine site on GABA_A receptors, potentially reducing sedative side effects while preserving or enhancing affinity for other targets like 5-HT₂A [7]. This hypothesis positions the 1H-[1,2]Diazepino[1,7-a]benzimidazole framework as a promising template for developing non-sedating anxiolytics or multifunctional agents.

Table 3: Comparative Analysis of Diazepino-Benzimidazole Isomers

PropertyDiazepino[1,2-a]benzimidazole (e.g., DAB-31)1H-[1,2]Diazepino[1,7-a]benzimidazoleBiological Implications
Ring Fusion PointsBenzimidazole: N₁-C₂; Diazepine: C₈a-C?Benzimidazole: C₇a-N₁; Diazepine: N?Alters overall molecular shape and pharmacophore display
N₁ (Benzimidazole) Lone Pair OrientationAccessible near diazepine N?Projected differently relative to diazepine nitrogensImpacts H-bonding to key residues in BZD site; Alters affinity for 5-HT₂A
Diazepine Ring Conformational BiasInfluenced by fusion at N₁-C₂Influenced by fusion at C₇a-N₁May favor binding to distinct receptor conformations or subtypes
Exemplar Bioactivities (Preclinical)Anxiolytic (DAB-31, 3b), Analgesic (DAB-31, 2d)Under investigation; Predicted retained/modulated anxiolytic/analgesic potential[1,7-a] may offer improved selectivity profiles (e.g., reduced myorelaxation)
Synthetic AccessibilityRelatively established (Alkylation/cyclization routes)Requires specialized cyclizations (e.g., specific HBr treatment)Impacts SAR exploration speed for [1,7-a] isomers

Properties

CAS Number

41028-89-1

Product Name

1h-[1,2]Diazepino[1,7-a]benzimidazole

IUPAC Name

1H-diazepino[1,7-a]benzimidazole

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-7-3-4-8-12-14(10)11/h1-8,12H

InChI Key

UNYFTWMJOGLMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.